2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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Description
The compound “2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one” is a chemical substance with the molecular weight of 249.29 . The compound is in powder form .
Physical and Chemical Properties Analysis
The compound “this compound” is a powder . Its solubility information is not available. The compound has a molecular weight of 249.29 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Pharmacological Evaluation : This compound was synthesized using N-({4-(2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1-yl}-2-oxoethoxy)phenyl}methylene) substituted aniline and thioglycolic acid. The compound showed potential as an anti-cancer and HIV treatment compared to other compounds in its class. Physical properties and structural confirmation through IR and NMR were also evaluated (Patel et al., 2013).
- Crystal Structures : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides, including a compound structurally similar to the one , were described, providing insights into their molecular configuration (Galushchinskiy, Slepukhin & Obydennov, 2017).
Applications in Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Evaluation : A range of thiazolidin-4-one derivatives, including ones with structural similarities to the compound , were synthesized and evaluated for their antimicrobial and anticancer potentials. Notably, certain derivatives displayed significant antimicrobial and anticancer activities (Deep et al., 2016).
- Antibacterial Activity : Synthesized compounds similar in structure to 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one were tested for their in vitro antibacterial activity against various strains, showing significant effectiveness in some cases (Hassan et al., 2014).
Chemical Reactions and Transformations
- Reaction Studies : Studies on the reactions of 3-Aryl-2-thioxo-1,3-thiazolidin-4-ones with cyanide and cyanate ions revealed the potential for ring cleavage and the formation of various derivatives, demonstrating the chemical versatility of this class of compounds (Omar et al., 2008).
Additional Insights
- Molecular Structure Analysis : The molecular structure of a compound with similarities to this compound was analyzed, providing details on its crystallization and intermolecular hydrogen bonds, which can be valuable for understanding the compound's stability and interactions (Doreswamy et al., 2009).
Properties
IUPAC Name |
(2Z)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-8(10)9(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCJTVFFQYQYEA-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C\2/NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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